Methyl 2-(isopropylamino)nicotinate

Description

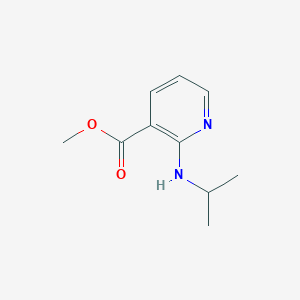

Methyl 2-(isopropylamino)nicotinate is a nicotinic acid derivative featuring a methyl ester group at the pyridine ring’s 3-position and an isopropylamino (-NH-CH(CH₃)₂) substituent at the 2-position. Its molecular formula is C₁₀H₁₃N₂O₂, with a molar mass of 193.2 g/mol. This compound’s structural complexity distinguishes it from simpler nicotinate esters, as the isopropylamino group introduces steric and electronic effects that influence its physicochemical properties, metabolic stability, and biological activity.

Properties

IUPAC Name |

methyl 2-(propan-2-ylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)12-9-8(10(13)14-3)5-4-6-11-9/h4-7H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONFJMAYRJUUJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(isopropylamino)nicotinate is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an isopropylamino group. This structural modification is believed to enhance its biological activity compared to other nicotinamides.

- Chemical Formula : CHNO

- Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is thought to exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Receptor Modulation : The compound can bind to receptors that mediate pain and inflammation, potentially leading to analgesic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The IC50 values indicate that this compound has a potent effect on cancer cell viability, warranting further investigation into its mechanisms and potential therapeutic uses.

Case Studies

-

Study on Antinociceptive Activity :

A study evaluated the antinociceptive effects of this compound in animal models. The results showed a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent. -

Inflammation Model :

In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds such as methyl nicotinate and methyl 2-(ethylamino)nicotinate. The following table summarizes key differences in their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Analgesic Effects |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| Methyl nicotinate | Moderate | Low | Moderate |

| Methyl 2-(ethylamino)nicotinate | Low | Moderate | Weak |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Methyl 2-(isopropylamino)nicotinate and related compounds:

Key Observations :

- Steric Effects: The isopropylamino group in this compound introduces significant steric hindrance compared to unsubstituted esters like methyl nicotinate. This may reduce enzymatic hydrolysis rates and alter membrane permeability .

- Electronic Effects: The electron-donating isopropylamino group may stabilize the pyridine ring, influencing reactivity and interactions with biological targets.

Metabolic Stability and Hydrolysis

Nicotinate esters are prone to hydrolysis by esterases, including human serum albumin (HSA). Evidence highlights the following trends :

- Methyl nicotinate : Half-life >95 hours in HSA, indicating slow hydrolysis due to steric protection of the methyl ester.

- 2-Butoxyethyl nicotinate : Half-life <15 minutes, reflecting rapid hydrolysis due to a less hindered ester group.

- Isopropyl nicotinate: Not explicitly studied in the evidence, but its bulkier isopropyl group may slow hydrolysis compared to methyl esters.

However, the secondary amine may introduce hydrogen-bonding interactions that offset steric effects, necessitating experimental validation.

Skin Penetration and Formulation Effects

Evidence suggests that nicotinate esters’ skin penetration (measured via erythema induction) is influenced by formulation vehicles . For example:

- Hydrophobic bases enhance penetration of lipophilic esters like isopropyl nicotinate.

- Polar vehicles may better solubilize amines, favoring this compound.

Comparative Penetration Potential:

- Methyl nicotinate’s small size and moderate lipophilicity facilitate skin absorption.

- This compound’s larger size and polarity may reduce passive diffusion unless formulated with penetration enhancers (e.g., surfactants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.